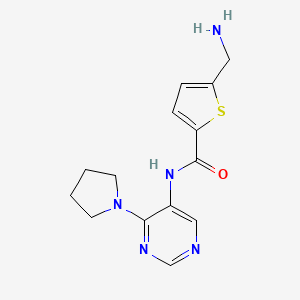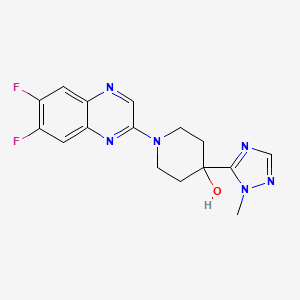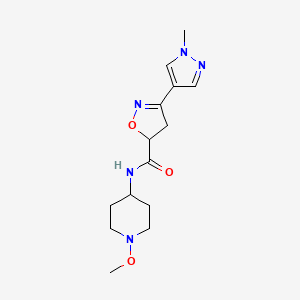![molecular formula C14H15N5O2S B7435455 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, also known as MET, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiazole family of compounds, which are known to have a wide range of biological activities. MET has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and as a potential drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in cell growth and proliferation. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and is a key process in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole. One potential area of study is the development of new derivatives and analogs of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, which may have improved properties and efficacy for various applications. Another area of research is the investigation of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole's potential use in combination with other drugs or therapies for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole and its potential applications in various disease states.
Métodos De Síntesis
The synthesis of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole involves a multistep process that includes the reaction of 2-pyridin-2-yl-1,3-thiazol-4-carbaldehyde with 1-(2-methoxyethoxymethyl)-1H-1,2,3-triazole in the presence of a catalyst. This reaction results in the formation of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising drug candidate for the treatment of various types of cancer. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has also been investigated for its antimicrobial activity, with studies showing that it has potent antibacterial and antifungal properties.
Propiedades
IUPAC Name |
4-[1-(2-methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-20-6-7-21-10-19-8-12(17-18-19)13-9-22-14(16-13)11-4-2-3-5-15-11/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJDKIKBQFMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCN1C=C(N=N1)C2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)

![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)


![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)

![Diethyl 2-[(4-ethenylbenzoyl)amino]-2-methylpropanedioate](/img/structure/B7435456.png)
![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)